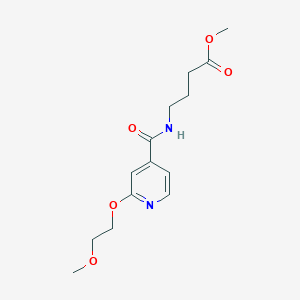
Chlorure de 4-(1H-1,2,3,4-tétrazol-1-yl)benzène-1-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is a chemical compound that features a tetrazole ring attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various sulfonamide and sulfone derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide+SOCl2→4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Oxidation Reactions: The benzene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Amine Derivatives: Resulting from the reduction of the tetrazole ring.
Sulfone Derivatives: Produced through oxidation of the benzene ring.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various derivatives and in biochemical applications where it can modify specific amino acid residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
- 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonic acid
- 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl fluoride
Uniqueness
4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in the synthesis of a wide range of chemical compounds. Its tetrazole ring also contributes to its stability and reactivity, distinguishing it from other sulfonyl derivatives.
Propriétés
IUPAC Name |
4-(tetrazol-1-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2S/c8-15(13,14)7-3-1-6(2-4-7)12-5-9-10-11-12/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROFVIWAFKEQQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099660-63-5 |
Source


|
| Record name | 4-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![1-(6-Phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2379980.png)
![11-(9-methyl-9H-purin-6-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2379981.png)
![1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2379983.png)

![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)
![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)




